1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Overview
Description
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C18H20FN7O and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
The compound’s interaction with USP28 affects the ubiquitin-proteasome system, a critical pathway for protein degradation in cells . By inhibiting USP28, the compound can disrupt the normal function of this pathway, leading to changes in cell cycle progression and EMT .
Result of Action
The inhibition of USP28 by the compound leads to a decrease in cell proliferation and a halt in the cell cycle at the S phase . It also inhibits the EMT progression, a process often associated with cancer metastasis .
Biological Activity
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole-pyrimidine core, which is known for its diverse biological activities. The structural formula is represented as follows:
Molecular Characteristics
Property | Value |
---|---|
Molecular Weight | 346.41 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and DMF |
Purity | ≥95% |
Anticancer Activity
Research indicates that compounds with a triazole-pyrimidine structure exhibit significant anticancer properties. The mechanism typically involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example:
- Inhibition of Carbonic Anhydrase IX : This enzyme is often overexpressed in tumors. Studies have shown that derivatives similar to this compound can effectively inhibit Carbonic Anhydrase IX, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Triazole derivatives are known to interfere with fungal cell wall synthesis and have shown effectiveness against various bacterial strains.
Neuropharmacological Effects
Preliminary studies suggest potential neuroprotective effects due to the compound's ability to modulate neurotransmitter systems. This is particularly relevant for conditions such as anxiety and depression.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines:
- Cytotoxicity Against HCT-116 Cells :
- Antibacterial Activity :
In Vivo Studies
Research involving animal models has indicated that compounds structurally related to this compound can lead to substantial tumor reduction when administered at therapeutic doses.
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O/c1-2-4-15(27)24-7-9-25(10-8-24)17-16-18(21-12-20-17)26(23-22-16)14-6-3-5-13(19)11-14/h3,5-6,11-12H,2,4,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWAHVSNMVNJCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.